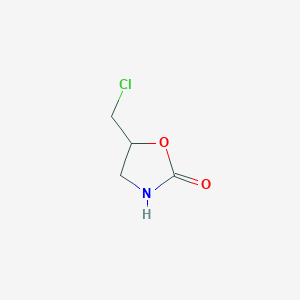

5-Chloromethyl-2-oxazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOZCEQRXKPZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302718 | |

| Record name | 5-(Chloromethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22625-57-6 | |

| Record name | 5-(Chloromethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22625-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethyloxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022625576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22625-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloromethyloxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloromethyl-2-oxazolidinone: A Cornerstone Chiral Building Block in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Versatile Intermediate

5-Chloromethyl-2-oxazolidinone is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive chloromethyl group and a chiral center within the stable oxazolidinone ring, renders it a highly valuable and versatile chiral building block. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a particular focus on its critical role as a key intermediate in the synthesis of several blockbuster drugs, including the antibiotic Linezolid and the anticoagulant Rivaroxaban. Understanding the nuances of this molecule is paramount for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and analytical characterization. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆ClNO₂ | [1] |

| Molar Mass | 135.55 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 75-77 °C | [2] |

| Boiling Point | 382.8±11.0 °C (Predicted) | [2] |

| Density | 1.294±0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 22339-49-1 |

Elucidating the Molecular Architecture: Structure and Stereochemistry

The IUPAC name for this compound is 5-(chloromethyl)oxazolidin-2-one. The core of the molecule is a five-membered oxazolidinone ring, which is a saturated heterocycle containing both nitrogen and oxygen atoms. The key features of its structure are:

-

The Oxazolidinone Ring: This heterocyclic system is relatively stable and provides a rigid scaffold. The carbonyl group at the 2-position and the nitrogen and oxygen atoms influence the electron distribution and reactivity of the molecule.

-

The Chloromethyl Group: Attached to the 5-position of the ring, this is the primary site of reactivity. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

-

Chirality: The carbon atom at the 5-position is a stereocenter. Therefore, this compound exists as a pair of enantiomers: (R)-5-(chloromethyl)oxazolidin-2-one and (S)-5-(chloromethyl)oxazolidin-2-one. The specific stereochemistry is crucial in the synthesis of chiral drugs, where only one enantiomer typically exhibits the desired therapeutic effect.

Spectroscopic Signature: Deciphering the Molecule's Identity

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For (R)-5-(Chloromethyl)oxazolidin-2-one in CDCl₃, the following characteristic chemical shifts are observed:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| -CH₂-Cl | 3.80 (dd), 3.89 (dd) | Doublet of doublets | J = 8.9, 3.7 Hz and J = 8.9, 3.0 Hz |

| -CH₂- (ring) | 3.48 (dd), 3.56 (t) | Doublet of doublets, Triplet | J = 6.6, 4.6 Hz and J = 6.6 Hz |

| -CH- (ring) | 4.84 | Multiplet | |

| -NH- | 7.62 | Singlet |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the different carbon environments within the molecule.

| Carbon | Chemical Shift (ppm) |

| -CH₂-Cl | 43.8 |

| -CH₂- (ring) | 40.8 |

| -CH- (ring) | 73.4 |

| C=O | 168.1 |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3280 | Strong, broad |

| C-H Stretch (aliphatic) | ~2900-3000 | Medium |

| C=O Stretch (amide) | ~1750 | Strong |

| C-O Stretch | ~1240 | Strong |

| C-Cl Stretch | ~760 | Medium |

Synthesis and Reactivity: The Art of Molecular Construction

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. A common and efficient method involves the reaction of the corresponding enantiomer of epichlorohydrin with an isocyanate source.

Experimental Protocol: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

This protocol describes a widely used method for the synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one from (R)-epichlorohydrin and sodium cyanate.[3]

Materials:

-

(R)-Epichlorohydrin

-

Sodium cyanate (NaOCN)

-

Magnesium sulfate (MgSO₄)

-

Water

-

Ethyl acetate

Procedure:

-

To a stirred mixture of magnesium sulfate (0.1 mol) and sodium cyanate (1 mol) in water (500 mL) at 60 °C, add (R)-epichlorohydrin (0.5 mol) dropwise over 30 minutes.

-

Maintain the reaction mixture at 60 °C for 1 hour after the addition is complete.

-

Remove the water under reduced pressure.

-

Add ethyl acetate (500 mL) to the residue and stir.

-

Filter the mixture and wash the filter cake with ethyl acetate (2 x 200 mL).

-

Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from ethyl acetate to obtain pure (R)-5-(Chloromethyl)oxazolidin-2-one as a white solid.

Causality Behind Experimental Choices:

-

Use of (R)-epichlorohydrin: The stereochemistry of the final product is directly determined by the starting material. Using the (R)-enantiomer of epichlorohydrin ensures the formation of (R)-5-(Chloromethyl)oxazolidin-2-one.

-

Sodium cyanate as the isocyanate source: Sodium cyanate is an inexpensive and stable source of the cyanate ion, which in situ generates the isocyanate necessary for the cyclization reaction.

-

Magnesium sulfate: Acts as a Lewis acid catalyst to facilitate the ring-opening of the epoxide by the cyanate ion.

-

Reaction at 60 °C: This temperature provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the starting materials or product.

Reactivity Profile: A Hub for Molecular Diversity

The primary mode of reactivity for this compound is the nucleophilic substitution of the chloride ion. This allows for the introduction of a wide variety of functional groups at the 5-position, making it an exceptionally versatile intermediate.

Nucleophilic Substitution Reactions:

The electron-withdrawing nature of the adjacent oxazolidinone ring enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating its displacement by a range of nucleophiles.

-

With Amines: Reaction with primary or secondary amines leads to the formation of 5-(aminomethyl)-2-oxazolidinones, a key structural motif in many pharmaceuticals.

-

With Azides: Treatment with sodium azide results in the formation of 5-(azidomethyl)-2-oxazolidinone. The azide group can then be readily reduced to a primary amine, providing an alternative route to the aminomethyl derivatives.

-

With Thiols: Reaction with thiols or their corresponding thiolates yields 5-(thiomethyl)-2-oxazolidinones.

-

With Phthalimide: The Gabriel synthesis, involving reaction with potassium phthalimide followed by hydrazinolysis, is a classic and effective method for introducing a primary amino group.[2]

Applications in Drug Development: Building the Molecules that Matter

The true significance of this compound lies in its application as a pivotal intermediate in the synthesis of numerous life-saving drugs.

Linezolid: A Last Line of Defense

Linezolid is a crucial antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria. The synthesis of Linezolid heavily relies on the use of a derivative of this compound. A common synthetic route involves the N-arylation of the oxazolidinone ring, followed by nucleophilic displacement of the chloride with a protected amine, which is then deprotected and acylated to yield the final drug.

Rivaroxaban: Preventing Thrombosis

Rivaroxaban is a widely prescribed oral anticoagulant used to prevent and treat blood clots. The synthesis of Rivaroxaban also utilizes (R)-5-chloromethyl-2-oxazolidinone as a key chiral starting material.[3] In a key step, the chloromethyl group is displaced by potassium phthalimide, and subsequent transformations lead to the formation of the core structure of the drug.

Safety and Handling

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has firmly established itself as a cornerstone of modern pharmaceutical synthesis. Its unique combination of a stable, chiral oxazolidinone core and a reactive chloromethyl group provides a powerful platform for the construction of complex, biologically active molecules. A thorough understanding of its chemical properties, structure, synthesis, and reactivity is indispensable for researchers and scientists aiming to innovate in the field of drug discovery and development. As the demand for new and more effective therapeutics continues to grow, the importance of versatile chiral building blocks like this compound is set to increase even further.

References

-

ChemBK. (2024). 2-Oxazolidinone, 5-(chloromethyl)-, (5R)-. Retrieved from [https://www.chembk.com/en/chem/2-Oxazolidinone, 5-(chloromethyl)-, (5R)-]([Link], 5-(chloromethyl)-, (5R)-)

-

PubChem. (n.d.). 5-Chloromethyloxazolidin-2-one. Retrieved from [Link]

-

Li, W., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 18(12), 14759-14767. [Link]

- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. Retrieved from [Link]

Sources

Spectroscopic data of 5-Chloromethyl-2-oxazolidinone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloromethyl-2-oxazolidinone

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 22625-57-6), a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of oxazolidinone antibiotics.[1][2] This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond presenting raw data, this guide emphasizes the causality behind experimental choices and provides in-depth interpretations of the spectral features, grounding the analysis in the principles of structural chemistry. Detailed, field-proven protocols for data acquisition are provided to ensure methodological integrity and reproducibility.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a core oxazolidinone ring.[3] This five-membered ring system is a privileged scaffold in modern drug discovery, most notably forming the structural basis for antibiotics like Linezolid and Tedizolid, which are crucial in combating multidrug-resistant Gram-positive bacterial infections.[1][2] The chloromethyl substituent at the 5-position serves as a versatile synthetic handle, allowing for further molecular elaboration.[4] Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the primary tools for achieving this.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₆ClNO₂ | [3][5] |

| Molecular Weight | 135.55 g/mol | [3][5] |

| Appearance | White to off-white solid/crystal | [3] |

| Melting Point | 102-104 °C | [3] |

| CAS Number | 22625-57-6 | [3] |

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of a chemical entity like this compound.

Caption: Molecular structure and ¹H NMR assignments.

-

NH Proton (δ 7.62): The broad singlet corresponds to the amine proton. Its broadness is characteristic and results from quadrupole broadening by the adjacent ¹⁴N nucleus and potential chemical exchange.

-

C5-H Proton (δ 4.84): This proton is on the chiral center and is coupled to the four protons on the adjacent methylene groups (C4 and the chloromethyl group), resulting in a complex multiplet.

-

C4-H₂ Protons (δ 3.80, 3.89): These two protons are diastereotopic due to the adjacent chiral center. They couple with each other (geminal coupling) and with the C5 proton (vicinal coupling), giving rise to two distinct doublet of doublets (dd) signals.

-

Chloromethyl Protons (δ 3.48, 3.56): These protons are also diastereotopic and show complex splitting patterns due to coupling with the C5 proton. [4]

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms in a molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a spectrometer at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). [4]A proton-decoupled sequence is standard to ensure each unique carbon appears as a single line.

-

Data Acquisition: A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

| Chemical Shift (δ, ppm) | Assignment |

| 168.1 | C=O (C2) |

| 73.4 | C H-CH₂Cl (C5) |

| 43.8 | O-C H₂ (C4) |

| 40.8 | C H₂-Cl |

Source: Data derived from related literature for the (R)-enantiomer. [4]

-

Carbonyl Carbon (δ 168.1): The signal at the lowest field is characteristic of a carbonyl carbon in a carbamate or amide environment.

-

C5 Carbon (δ 73.4): This is the carbon of the chiral center, shifted downfield by the adjacent oxygen and chlorine atoms.

-

C4 Carbon (δ 43.8): This signal corresponds to the methylene carbon adjacent to the ring oxygen.

-

Chloromethyl Carbon (δ 40.8): This is the most upfield signal for the carbon-bearing chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. [6]

Theoretical Principles and Experimental Causality

Different types of bonds (e.g., C=O, N-H, C-H) vibrate at characteristic frequencies. The absorption of IR radiation at these specific frequencies results in peaks in the IR spectrum. The intensity of the peak is related to the change in dipole moment during the vibration. Polar bonds, like the carbonyl group (C=O), typically give rise to very strong absorption bands. [7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Place the sample (pellet or ATR) in the spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded first and subtracted from the sample spectrum.

Data Summary and Spectral Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amine |

| ~2900-3000 | C-H Stretch | Alkane (CH₂) |

| ~1750 | C=O Stretch | Carbonyl (Carbamate) |

| ~1250 | C-O Stretch | Ether/Ester |

| ~750 | C-Cl Stretch | Alkyl Halide |

Note: Peak positions are approximate and based on characteristic values for the functional groups present. [7][8]

-

~3300 cm⁻¹ (N-H Stretch): This peak is characteristic of the stretching vibration of the N-H bond in the oxazolidinone ring.

-

~1750 cm⁻¹ (C=O Stretch): A very strong and sharp absorption band in this region is the most prominent feature of the spectrum, confirming the presence of the carbonyl group within the five-membered ring.

-

~750 cm⁻¹ (C-Cl Stretch): This absorption confirms the presence of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. [9]

Theoretical Principles and Experimental Causality

In a typical Electron Ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing an electron to be ejected, forming a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. The pattern of fragmentation is highly dependent on the molecular structure and can be used for structural elucidation. The molecular ion peak directly provides the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use an appropriate ionization method. Electron Ionization (EI) is a common hard ionization technique that provides rich fragmentation data.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Summary and Spectral Interpretation

-

Molecular Ion (M⁺•): The molecular weight of this compound is 135.55 g/mol . [5]The mass spectrum should show a molecular ion peak at m/z = 135. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z = 137, with an intensity of about one-third of the M⁺• peak.

-

Key Fragmentation Patterns:

-

Loss of Chloromethyl Radical (•CH₂Cl): A common fragmentation pathway would be the cleavage of the C5-C(H₂Cl) bond, resulting in a fragment ion.

-

Loss of Chlorine: Fragmentation may also involve the loss of a chlorine atom.

-

Safety and Handling

This compound is classified as acutely toxic if swallowed. [3][5]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. [10]All handling should be performed in a well-ventilated fume hood. [10]Refer to the Safety Data Sheet (SDS) for complete safety and handling information. [10][11]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key functional groups, particularly the characteristic carbamate carbonyl and N-H moieties. Mass spectrometry confirms the molecular weight and the presence of chlorine through its isotopic pattern. Together, these techniques provide a robust analytical package for identity confirmation and purity assessment, which is essential for the use of this compound in research and development.

References

-

Wang, Z., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(11), 18011-18020. [Link]

-

PubChem. 5-Chloromethyloxazolidin-2-one. National Center for Biotechnology Information. [Link]

-

SpectraBase. 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one. [Link]

-

G. S. S. S. K. S. Kumar, et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 12(9), e202300109. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

Y. Sert, et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1796-1805. [Link]

-

PubChem. 2-Oxazolidinone. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

-

P. J. H. Scott, et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(9), 3849-3857. [Link]

-

SpectraBase. 2-Oxazolidinone. [Link]

-

ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

-

S. K. Singh, et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. [Link]

-

Pharmaffiliates. (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. [Link]

-

Chemistry LibreTexts. IR Sample Preparation: A Practical Guide. [Link]

-

University of Puget Sound. Table of Characteristic IR Absorptions. [Link]

-

PubChem. 5-Oxazolidinone. National Center for Biotechnology Information. [Link]

Sources

- 1. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-氯甲基-2-噁唑烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloromethyloxazolidin-2-one | C4H6ClNO2 | CID 90815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. This compound(22625-57-6) IR Spectrum [m.chemicalbook.com]

- 9. This compound(22625-57-6) MS spectrum [chemicalbook.com]

- 10. biosynth.com [biosynth.com]

- 11. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Solubility and Stability of 5-Chloromethyl-2-oxazolidinone

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of a Versatile Intermediate

5-Chloromethyl-2-oxazolidinone (CAS No. 22625-57-6) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2][3] Structurally, it features a five-membered oxazolidinone ring, a scaffold that is the pharmacophore for an entire class of antibiotics.[4][5] Its primary importance lies in its role as a key chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the oxazolidinone class of antibiotics, such as Linezolid, and antithrombotic agents like Rivaroxaban.[5][6]

Given its foundational role in the synthesis of Active Pharmaceutical Ingredients (APIs), a thorough understanding of the physicochemical properties of this compound is paramount for researchers and drug development professionals. This guide provides an in-depth analysis of its solubility and stability profiles, offering both theoretical grounding and field-proven experimental protocols to ensure process robustness, impurity control, and ultimately, the quality and safety of the final drug product.

Part 1: Solubility Profile

The solubility of an intermediate dictates its reaction conditions, purification strategies, and formulation possibilities. While specific quantitative data across a wide range of solvents is not extensively published, its general behavior can be inferred from its structure and available data. The molecule possesses both polar (the oxazolidinone ring) and non-polar (the chloromethyl group) characteristics, suggesting moderate solubility in a range of solvents.

Known Solubility Data

A summary of qualitatively reported solubility for this compound is presented below.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [7] |

| Dichloromethane | Soluble | [7] |

This table highlights the need for comprehensive internal solubility screening during process development.

Core Causality: Factors Governing Solubility

Understanding the "why" behind solubility is critical for troubleshooting and optimization. Key factors include:

-

Temperature: For most solids, solubility increases with temperature. This relationship is crucial for crystallization and purification processes.

-

Solvent Polarity: The choice of solvent is the most significant factor. A solvent that matches the polarity of this compound will generally be most effective.

-

pH (in aqueous media): While the oxazolidinone ring is generally stable at neutral pH, extreme pH values can lead to hydrolysis (see Stability section), which would affect apparent solubility measurements.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[8][9]

Methodology Rationale: This protocol is designed to create a saturated solution from which a clear aliquot can be analyzed. The use of excess solid ensures equilibrium is reached from the direction of saturation, while controlled temperature and agitation guarantee reproducibility.[9][10]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[9] A common duration is 24 to 48 hours, which should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[9]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases. Centrifugation is the preferred method to minimize the presence of fine particulates in the supernatant.[9] Filtration may also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

Part 2: Stability Profile and Degradation Pathways

Stability testing is a critical component of drug development, ensuring that an API or intermediate maintains its quality, safety, and efficacy over time.[12][13] For this compound, the primary points of potential degradation are the oxazolidinone ring, which can undergo hydrolysis, and the reactive chloromethyl group.

Stress Testing and Forced Degradation

To proactively identify potential degradation products and establish the intrinsic stability of the molecule, forced degradation (stress testing) is performed under conditions more severe than those used for accelerated stability testing.[12]

Key Stress Conditions:

-

Acidic/Basic Hydrolysis: The lactam (cyclic amide) functionality within the oxazolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.

-

Oxidation: Exposure to oxidative agents can reveal susceptibility to degradation in the presence of peroxides or atmospheric oxygen.

-

Thermal Stress: Heating the compound at high temperatures (e.g., in 10°C increments above the accelerated testing temperature) can identify thermally labile bonds.[12]

-

Photostability: Exposure to UV and visible light, as per ICH Q1B guidelines, determines if the compound requires protection from light.

Potential Degradation Pathway

A primary degradation pathway for this compound, particularly in aqueous or protic solvents, is hydrolysis of the oxazolidinone ring. The chloromethyl group is also a reactive site for nucleophilic substitution.

Caption: Potential degradation pathways of this compound.

Experimental Protocol: ICH-Compliant Stability Study

This protocol outlines a self-validating system for assessing the stability of this compound, grounded in internationally harmonized guidelines.[12][13][14]

Methodology Rationale: The protocol uses a combination of long-term and accelerated storage conditions to evaluate the thermal stability and shelf-life of the compound.[15] The use of a validated, stability-indicating analytical method is the cornerstone of this protocol, ensuring that any decrease in the parent compound's concentration is accurately measured and that degradation products are detected and quantified.

Step-by-Step Protocol:

-

Batch Selection: Use at least one representative batch of this compound for the study. For formal registration, data from multiple batches may be required.[12][14]

-

Container Closure System: Package the material in a container closure system that simulates the proposed packaging for storage and distribution.[12][13]

-

Storage Conditions: Place the samples in calibrated stability chambers set to the following ICH conditions:

-

Testing Frequency:

-

Analytical Testing: At each time point, test the samples for critical quality attributes. This must include:

-

Assay: Quantification of this compound.

-

Degradation Products: Detection and quantification of any impurities.

-

Appearance: Visual inspection for changes in color or physical form.

-

A validated, stability-indicating HPLC method is required. This method must be able to resolve the main peak from all known and potential degradation products.

-

Sources

- 1. 5-氯甲基-2-噁唑烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 22625-57-6 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 22625-57-6 [m.chemicalbook.com]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 22625-57-6 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. mdpi.com [mdpi.com]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. database.ich.org [database.ich.org]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. gmpsop.com [gmpsop.com]

The Synthetic Workhorse: A Technical Guide to 5-Chloromethyl-2-oxazolidinone as a Chiral Auxiliary

Introduction: The Quest for Chirality and the Role of Auxiliaries

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Many biological targets are exquisitely sensitive to the three-dimensional arrangement of atoms, meaning that often only one enantiomer of a chiral molecule elicits the desired pharmacological effect while the other may be inactive or even harmful. This reality has propelled the development of robust methods for asymmetric synthesis, among which the use of chiral auxiliaries remains a cornerstone strategy.[1][2][3]

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[2] After inducing the desired chirality, the auxiliary is removed and can ideally be recovered for reuse. Among the pantheon of these molecules, oxazolidinones, particularly those popularized by David A. Evans, have proven to be exceptionally reliable and versatile for a range of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1][2][4] This guide focuses on a specific, highly valuable member of this family: 5-Chloromethyl-2-oxazolidinone . Its unique structural feature—a reactive chloromethyl group—provides a versatile handle for further synthetic manipulations, making it a key intermediate in the synthesis of several important pharmaceutical agents.[5][6]

This technical guide provides an in-depth exploration of this compound as a chiral auxiliary, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanisms of stereocontrol, detailed experimental protocols for its application in key asymmetric reactions, and methods for its subsequent cleavage.

Part 1: Synthesis of the Chiral Auxiliary

The practical utility of a chiral auxiliary is fundamentally tied to its accessibility. An efficient and scalable synthesis of the enantiomerically pure auxiliary is paramount. (R)-5-(Chloromethyl)-2-oxazolidinone is commonly synthesized from the readily available and inexpensive chiral building block, (R)-epichlorohydrin.[6]

The synthesis proceeds via a two-step sequence involving the reaction of (R)-epichlorohydrin with a cyanate source, followed by cyclization. This method provides a straightforward and cost-effective route to this key chiral intermediate.[6]

Logical Workflow for Synthesis

Caption: Synthetic pathway from (R)-epichlorohydrin to the chiral auxiliary.

Detailed Experimental Protocol: Synthesis of (R)-5-(Chloromethyl)-2-oxazolidinone[6]

-

Reaction Setup: To a stirred mixture of magnesium sulfate (12.0 g, 0.1 mol) and sodium cyanate (65.0 g, 1 mol) in water (500 mL) in a round-bottom flask equipped with a condenser, heat the mixture to 60 °C.

-

Reagent Addition: Add (R)-epichlorohydrin (46.3 g, 0.5 mol) dropwise over a period of 30 minutes. Maintain the temperature of the reaction mixture.

-

Reaction Progression: After the addition is complete, continue to stir the mixture at 60 °C for an additional hour.

-

Work-up:

-

Remove the water under reduced pressure using a rotary evaporator.

-

To the resulting solid, add ethyl acetate (500 mL) and stir vigorously.

-

Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 200 mL).

-

Combine the organic filtrates.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a white solid.

-

Recrystallize the solid from ethyl acetate to afford pure (R)-5-(Chloromethyl)-2-oxazolidinone.

-

Expected Yield: ~79%[6]

Part 2: Application in Asymmetric Alkylation

One of the most powerful applications of oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates.[1][4][7] The process involves three key stages: acylation of the auxiliary, formation of a chelated enolate, and subsequent reaction with an electrophile. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

General Workflow for Asymmetric Alkylation

Caption: Stepwise process from auxiliary acylation to the final chiral product.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is a direct consequence of the formation of a rigid, chelated (Z)-enolate.[8] Upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS), the sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric hindrance from the C5 substituent, forces the acyl group into a specific conformation. The electrophile then approaches from the less sterically hindered face, opposite to the directing group.

Detailed Experimental Protocol: Asymmetric Alkylation[8]

This protocol describes the acylation of a related Evans auxiliary, followed by diastereoselective alkylation, illustrating the general principles applicable to this compound derivatives.

Step A: Acylation of the Auxiliary

-

Reaction Setup: In a flame-dried, argon-purged flask, dissolve the chiral oxazolidinone (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add propionic anhydride (1.5 eq) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction overnight at room temperature. The reaction time can be shortened to 30 minutes by heating to reflux in toluene.

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the N-propionyl oxazolidinone.

Step B: Diastereoselective Alkylation

-

Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq, as a 1.0 M solution in THF) dropwise. Stir the mixture for 30-60 minutes at -78 °C to ensure complete formation of the sodium enolate.

-

Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq) to the enolate solution at -78 °C.

-

Reaction Quenching: Stir the reaction at -78 °C until the starting material is consumed (monitored by TLC). Quench the reaction by adding saturated aqueous ammonium chloride.

-

Work-up and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product. The product is then purified by flash chromatography.

| Electrophile | Diastereomeric Ratio (Typical) |

| Allyl Iodide | >98:2 |

| Benzyl Bromide | >95:5 |

Part 3: Diastereoselective Aldol Reactions

Alongside alkylations, aldol reactions represent another area where oxazolidinone auxiliaries provide exceptional stereocontrol, enabling the construction of two contiguous stereocenters simultaneously.[2][9] The stereochemical outcome is highly dependent on the choice of Lewis acid used for enolate formation. Boron enolates, generated using dibutylboron triflate and a hindered amine base, typically yield syn-aldol products via a Zimmerman-Traxler transition state.[10][11]

Stereochemical Model: The Zimmerman-Traxler Transition State

The predictability of the aldol reaction stems from the formation of a highly organized, chair-like six-membered ring transition state.[11] The (Z)-boron enolate chelates to the aldehyde, with the aldehyde's R-group occupying a pseudo-equatorial position to minimize steric interactions. The bulky substituent on the chiral auxiliary then dictates the facial selectivity of the aldehyde's approach, leading to the observed syn stereochemistry in the product.

Caption: Chelation-controlled transition state in a boron-mediated aldol reaction.

Part 4: Cleavage of the Auxiliary

A critical step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to unveil the desired chiral product.[8] For N-acyl oxazolidinones, several methods are available, allowing for the generation of carboxylic acids, esters, alcohols, or amides. The choice of cleavage reagent is crucial and can influence the type of product obtained.

Comparative Cleavage Methods

| Reagent | Product Type | Conditions |

| LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C[10] |

| LiOBn | Benzyl Ester | THF |

| LiSBn | Thioester | THF |

| LiAlH₄ or LiBH₄ | Primary Alcohol | Et₂O or THF, 0 °C to RT |

| Weinreb's Reagent | Weinreb Amide | THF, -78 °C |

Computational studies have shown that nucleophiles like LiOOH, LiOBn, and LiSBn preferentially lead to exocyclic cleavage (releasing the desired product and recovering the auxiliary), while LiOH can favor endocyclic cleavage, which destroys the auxiliary by opening the ring.[12] The use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a particularly mild and effective method for obtaining the carboxylic acid without epimerization of the newly formed stereocenter.[10][12]

Detailed Experimental Protocol: Hydrolytic Cleavage[10]

-

Reaction Setup: Dissolve the N-acyl oxazolidinone product (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) followed by 30% hydrogen peroxide (H₂O₂, 4.0 eq).

-

Reaction Progression: Stir the mixture at 0 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl to protonate the carboxylic acid.

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

Conclusion

This compound stands as a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its straightforward synthesis from inexpensive chiral precursors, coupled with the high levels of stereocontrol it imparts in fundamental C-C bond-forming reactions, makes it an attractive choice for complex molecule synthesis. The ability to reliably direct alkylation and aldol reactions, followed by mild and efficient cleavage, underscores its utility. As the demand for enantiomerically pure pharmaceuticals continues to grow, the principles and protocols outlined in this guide demonstrate the enduring power and practicality of chiral auxiliary-based strategies, with this compound playing a key role as a robust and reliable synthetic workhorse.

References

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 6. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 14. mdpi.com [mdpi.com]

- 15. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

Mechanism of action of oxazolidinone-based compounds

An In-Depth Technical Guide to the Mechanism of Action of Oxazolidinone-Based Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The emergence of multidrug-resistant (MDR) Gram-positive bacteria represents a significant global health threat. Oxazolidinones are a critical class of synthetic antibiotics that provide a last-resort treatment option for infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action, which involves the inhibition of a very early stage of bacterial protein synthesis, is responsible for their efficacy and the notable lack of cross-resistance with other antibiotic classes.[3][4] This guide provides a detailed exploration of the molecular underpinnings of oxazolidinone activity, from their interaction with the bacterial ribosome to the molecular basis of resistance. We will further delve into the key experimental methodologies that have been instrumental in elucidating this mechanism, offering a robust framework for researchers in the field.

The Molecular Target: A Unique Binding Site on the Bacterial 50S Ribosome

The efficacy of oxazolidinones stems from their precise interaction with the bacterial protein synthesis machinery. The bacterial ribosome (70S) is composed of two subunits: the small 30S subunit, which decodes messenger RNA (mRNA), and the large 50S subunit, which catalyzes peptide bond formation.[5]

Oxazolidinones exclusively target the 50S ribosomal subunit .[3][6][7] High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have pinpointed their binding site to the peptidyl transferase center (PTC) , a functionally critical region within the 23S ribosomal RNA (rRNA) of the 50S subunit.[8][9]

Specifically, the drug molecule situates itself within the A-site pocket of the PTC.[9][10] This binding site is highly strategic, overlapping with the location where the aminoacyl moiety of an incoming tRNA molecule would normally dock.[9][11] The interaction stabilizes a non-productive conformation of a universally conserved nucleotide, U2585, which is critical for peptide bond formation.[9] This precise positioning is the foundation of the oxazolidinone's inhibitory action.

Caption: Fig. 2: Inhibition of protein synthesis initiation by oxazolidinones.

Structure-Activity Relationships (SAR): Engineering Potency and Specificity

The antibacterial activity of oxazolidinones is highly dependent on their chemical structure. Extensive SAR studies have identified key moieties responsible for their interaction with the ribosome and overall efficacy. [12][13]

-

A-Ring (Oxazolidinone Core): The (S)-configuration at the C5 position is essential for activity. The N-acetyl group on the C5-methylamine side chain is a critical hydrogen bond donor for interacting with the ribosome. [11][14]* B-Ring (N-Aryl Substituent): A 3-fluorophenyl group is a common feature that enhances potency. [10]* C- and D-Rings (Modifications in Newer Generations): Second-generation oxazolidinones, like tedizolid, incorporate additional rings. These modifications can form new interactions with more conserved regions of the PTC, leading to increased potency and activity against some linezolid-resistant strains. [8][14][15]

Compound Generation Key Structural Features Impact on Activity Linezolid First C5-acetamidomethyl group, 3-fluorophenyl B-ring. Broad Gram-positive activity, including MRSA and VRE. [1] Tedizolid Second Hydroxymethyl group at C5, modified C- and D-rings (tetrazole). Increased potency; retains activity against some cfr-positive strains. [8][15] | Radezolid | (Investigational) | C5-acetamide group, extended biaryl C/D-ring system. | Potent activity, designed to overcome resistance. [14][15]|

Mechanisms of Resistance: Bypassing the Blockade

While resistance to oxazolidinones remains relatively uncommon, its emergence is a critical concern. The primary mechanisms involve either altering the drug's target site or modifying it enzymatically. [16][17]

Target Site Mutations

This is the most frequently observed resistance mechanism in clinical isolates.

-

23S rRNA Mutations: The most common mutation is a G2576U substitution in the domain V region of the 23S rRNA gene. [3][4]This nucleotide is located directly within the drug's binding pocket, and the mutation is thought to sterically hinder the binding of the oxazolidinone.

-

Ribosomal Protein Mutations: Alterations in the L3 (encoded by rplC) and L4 ribosomal proteins, which are near the PTC, can also confer resistance, likely by allosterically affecting the conformation of the drug-binding site. [16][18]

Target Site Modification (Transferable Resistance)

The acquisition of mobile genetic elements carrying resistance genes is a more alarming mechanism due to its potential for horizontal transfer.

-

cfr Gene: The chloramphenicol-florfenicol resistance (cfr) gene encodes an RNA methyltransferase. [15]This enzyme methylates an adenine residue at position A2503 of the 23S rRNA. [16][17]This modification reduces the binding affinity of oxazolidinones, as well as other antibiotic classes that bind to this region, conferring multi-drug resistance.

-

optrA and poxtA Genes: These genes encode ATP-binding cassette (ABC) transporters that are believed to function as ribosomal protection proteins, actively removing the drug from its target. [16][17]

Mechanism Category Specific Mechanism Gene(s) Involved Molecular Effect Target Site Mutation 23S rRNA point mutation 23S rRNA G2576U substitution reduces drug binding affinity. [3][4] Ribosomal protein alteration rplC (L3), rplD (L4) Conformational change in the PTC. [18] Target Site Modification Ribosomal methylation cfr Methylation of A2503 in 23S rRNA blocks drug binding. [15][16] | | Ribosomal protection | optrA, poxtA | Presumed active removal of the drug from the ribosome. [17]|

Key Experimental Protocols for Mechanistic Investigation

The elucidation of the oxazolidinone mechanism of action relies on a suite of robust biochemical and biophysical assays. Understanding these protocols is essential for drug development professionals seeking to characterize novel compounds.

Protocol: Ribosome Binding Assay

Causality: This assay directly determines if a compound physically interacts with the ribosome and identifies which subunit is the target. Competition assays further refine the binding location relative to other known antibiotics.

Methodology:

-

Preparation: Isolate 70S ribosomes and dissociate them into 50S and 30S subunits from a suitable bacterial strain (e.g., E. coli).

-

Binding Reaction: Incubate a radiolabeled oxazolidinone (e.g., [¹⁴C]-eperezolid) with either 70S, 50S, or 30S ribosomal particles in an appropriate binding buffer. [7]3. Separation: Separate ribosome-bound drug from free drug. A common method is rapid filtration through a nitrocellulose membrane, which retains ribosomes and bound ligands.

-

Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting. This value is proportional to the amount of bound drug.

-

Competition (Optional): Perform the binding reaction in the presence of increasing concentrations of a non-labeled competitor antibiotic (e.g., chloramphenicol, lincomycin) to determine if they compete for the same or overlapping binding sites. [7]

Protocol: Initiation Complex Formation Assay

Causality: This is the definitive functional assay to prove that oxazolidinones inhibit the initiation step of translation. It directly measures the formation of the ternary complex that oxazolidinones are proposed to block.

Methodology:

-

Components: Assemble a reaction mixture containing purified 70S ribosomes (or 30S subunits), a specific mRNA template, initiation factors, and radiolabeled initiator tRNA ([³H]fMet-tRNA). [19][20]2. Inhibition: Prepare parallel reactions containing serial dilutions of the oxazolidinone compound.

-

Incubation: Incubate the reactions at 37°C to allow the formation of the 70S initiation complex.

-

Detection: Use filter binding to capture the ribosomes and the associated [³H]fMet-tRNA. Unbound [³H]fMet-tRNA will pass through the filter. [20]5. Analysis: Quantify the radioactivity on the filters. A reduction in radioactivity in the presence of the drug demonstrates inhibition of initiation complex formation. [21]Calculate the IC₅₀ value.

Caption: Fig. 3: Workflow for the Initiation Complex Formation Assay.

Conclusion

Oxazolidinone-based compounds represent a triumph of rational drug design, providing a vital tool against formidable Gram-positive pathogens. Their mechanism of action—binding to the 50S ribosomal subunit to uniquely inhibit the formation of the translation initiation complex—sets them apart from all other classes of protein synthesis inhibitors. This in-depth understanding, built upon rigorous biochemical and structural studies, is the bedrock for overcoming emerging resistance and designing the next generation of oxazolidinone antibiotics. For researchers in this field, a firm grasp of the molecular interactions, resistance pathways, and the experimental techniques used for their characterization is paramount to continued success in the fight against antimicrobial resistance.

References

-

Bozdogan, B., Appelbaum, P.C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

-

Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251–3255. [Link]

-

Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

-

Locke, J. B., Hilgers, M., & Shaw, K. J. (2009). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial agents and chemotherapy, 53(12), 5183–5192. [Link]

-

Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251-3255. [Link]

-

Aoki, H., Ke, L., Poppe, S. M., Poel, T. J., Weaver, E. A., Gadwood, R. C., ... & Ganoza, M. C. (2002). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251-3255. [Link]

-

Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

-

Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. ResearchGate. [Link]

-

Leach, K. L., Swaney, S. M., Colca, J. R., McDonald, W. G., Blinn, J. R., Thomasco, L. M., & Ganoza, M. C. (2007). Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes. Molecular cell, 26(4), 505-514. [Link]

-

Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. [Link]

-

Lin, A. H., Murray, R. W., Vidmar, T. J., & Marotti, K. R. (1997). The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial agents and chemotherapy, 41(10), 2127–2131. [Link]

-

Brenciani, A., Morroni, G., Schwarz, S., & Giovanetti, E. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. The Journal of antimicrobial chemotherapy, 77(10), 2596–2619. [Link]

-

Kim, H. Y., Lee, J. H., & Park, Y. K. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & pharmaceutical bulletin, 49(4), 347–352. [Link]

-

Ganoza, M. C., Kiel, M. C., & Aoki, H. (2002). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 46(3), 853-855. [Link]

-

Kim, H. Y., Lee, J. H., & Park, Y. K. (2001). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 1. Conversion of 5-Substituent on Oxazolidinone. Chemical and Pharmaceutical Bulletin, 49(4), 347-352. [Link]

-

Brenciani, A., Morroni, G., Schwarz, S., & Giovanetti, E. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2596-2619. [Link]

-

Gebhardt, M., Noster, J., Bohnert, J. A., & Higgins, P. G. (2023). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. Infection, 51(5), 1391-1398. [Link]

-

Bozdogan, B., Appelbaum, P.C. (2004). Oxazolidinones: Activity, mode of action, and mechanism of resistance. ResearchGate. [Link]

-

Morgan, C. E., Rudolph, M. J., Lamountain, K. F., Hyland, S. A., & Wall, E. A. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS pharmacology & translational science, 3(4), 658–666. [Link]

-

Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Simonović, M. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences of the United States of America, 105(43), 16522–16527. [Link]

-

RxList. (2021). Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

-

Morgan, C. E., Rudolph, M. J., Lamountain, K. F., Hyland, S. A., & Wall, E. A. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science, 3(4), 658-666. [Link]

-

Locke, J. B., Finn, J., Hilgers, M., Morales, G., Rahawi, S., & Shaw, K. J. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. [Link]

-

Brenciani, A., Morroni, G., Schwarz, S., & Giovanetti, E. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy. [Link]

-

Ford, C. W., Zurenko, G. E., & Barbachyn, M. R. (2001). The oxazolidinone antibiotics. Current opinion in pharmacology, 1(5), 465–469. [Link]

-

Lee, K., Kim, Y., Park, H., Park, J. H., Lee, S. H., & Kim, J. (2014). Synthesis and Structure−Activity Relationship Studies of Highly Potent Novel Oxazolidinone Antibacterials. Journal of Medicinal Chemistry, 57(15), 6543-6562. [Link]

-

EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters. [Link]

-

Dresser, L. D., & Rybak, M. J. (2001). The oxazolidinones: clinical pharmacology and use in the treatment of infections caused by resistant gram-positive pathogens. Seminars in pediatric infectious diseases, 12(4), 281-291. [Link]

-

Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

-

Shinabarger, D. L., Marotti, K. R., Murray, R. W., Lin, A. H., Melchior, E. P., Swaney, S. M., ... & Buysse, J. M. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial agents and chemotherapy, 41(10), 2132–2136. [Link]

-

Zhang, D., Wang, Y., Wu, C., Li, R., Wang, M., & Zhang, R. (2016). Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids. Molecules (Basel, Switzerland), 21(8), 1058. [Link]

Sources

- 1. Oxazolidinone antibiotics [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 1. Conversion of 5-Substituent on Oxazolidinone [jstage.jst.go.jp]

- 14. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. tandfonline.com [tandfonline.com]

- 19. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

Literature review on the applications of 5-Chloromethyl-2-oxazolidinone

An In-Depth Technical Guide to the Applications of 5-Chloromethyl-2-oxazolidinone For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound of significant interest in medicinal and process chemistry. Its unique structural features, particularly the presence of a reactive chloromethyl group and a stable oxazolidinone core, render it a crucial chiral building block for the synthesis of a variety of pharmaceutical agents. This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its role as a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid and the anticoagulant Rivaroxaban. Detailed synthetic protocols, mechanistic insights, and the rationale behind experimental choices are presented to provide a thorough understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a chiral molecule belonging to the oxazolidinone class of compounds. The 2-oxazolidinone ring system is a prominent scaffold in medicinal chemistry, known for its wide range of biological activities.[1][2] The presence of the chloromethyl group at the 5-position provides a convenient handle for further chemical modifications, making it an invaluable intermediate in organic synthesis.[3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a carbonyl group at the 2-position and a chloromethyl substituent at the 5-position. The stereochemistry at the C5 position is crucial for the biological activity of the final pharmaceutical products. The (R)-enantiomer is a key intermediate for several important drugs.[4][5]

Below is a table summarizing the key chemical properties of this compound:

| Property | Value | Reference |

| CAS Number | 22625-57-6 | [6][7] |

| Molecular Formula | C4H6ClNO2 | [8] |

| Molecular Weight | 135.55 g/mol | [6][8] |

| Appearance | White to almost white powder or crystal | [6][9] |

| Melting Point | 102-104 °C | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane | [9] |

Synthesis of (R)-5-Chloromethyl-2-oxazolidinone

The chiral synthesis of (R)-5-Chloromethyl-2-oxazolidinone is a critical step in the overall synthesis of many pharmaceuticals. A common and efficient method involves the reaction of (R)-epichlorohydrin with a cyanate source.[4][10]

Caption: Synthesis of (R)-5-Chloromethyl-2-oxazolidinone.

Experimental Protocol: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

This protocol is adapted from a reported synthesis of a key intermediate for Rivaroxaban.[4]

Materials:

-

(R)-epichlorohydrin

-

Sodium cyanate (NaOCN)

-

Magnesium sulfate

-

Water

-

Ethyl acetate

Procedure:

-

To a mixture of magnesium sulfate and sodium cyanate in water at 60 °C, add (R)-epichlorohydrin dropwise over 30 minutes.

-

Maintain the reaction mixture at 60 °C for 1 hour.

-

Remove the water under reduced pressure.

-

Add ethyl acetate to the residue and stir.

-

Filter the mixture and concentrate the filtrate to obtain (R)-5-(Chloromethyl)oxazolidin-2-one.

Rationale: The reaction proceeds via a nucleophilic attack of the cyanate ion on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the oxazolidinone ring. The use of a chiral starting material, (R)-epichlorohydrin, ensures the stereoselective formation of the desired (R)-enantiomer of the product.

Application in the Synthesis of Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used for the treatment of serious infections caused by Gram-positive bacteria.[11][12] (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, a derivative of this compound, is a key intermediate in the synthesis of Linezolid.[13][14][15]

Caption: Synthetic pathway to Rivaroxaban.

Experimental Protocol: Synthesis of Rivaroxaban

This protocol highlights the key steps involving the (R)-5-chloromethyl-2-oxazolidinone intermediate. [4] Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

-

This step is carried out as described in section 2.1.

Step 2: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one

-

The (R)-5-(Chloromethyl)oxazolidin-2-one is reacted with 4-(4-aminophenyl)morpholin-3-one. This is a crucial step that forms the core structure of Rivaroxaban. [16][17][18]The reaction is typically a nucleophilic substitution where the amine attacks the chloromethyl group.

Step 3: Synthesis of Rivaroxaban

-

The resulting amine intermediate is then acylated with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban.

Rationale: This synthetic approach leverages the reactivity of the chloromethyl group on the oxazolidinone ring for the key coupling reaction. The stereochemistry of the final product is dictated by the chiral starting material, (R)-epichlorohydrin.

Other Pharmaceutical Applications

The versatility of the oxazolidinone scaffold means that this compound and its derivatives are key intermediates in the synthesis of a wide range of other biologically active molecules. [1][2]

-

Tedizolid: Another potent oxazolidinone antibiotic, Tedizolid, can be synthesized using related oxazolidinone intermediates. [19][20][21]The synthesis involves the construction of a more complex C- and D-ring system, but the core oxazolidinone synthesis principles remain similar. [20]* Novel Antibacterial Agents: Researchers are continuously exploring modifications of the oxazolidinone structure to develop new antibiotics with improved efficacy and a broader spectrum of activity. [22][23]this compound serves as a valuable starting point for creating libraries of such derivatives for structure-activity relationship (SAR) studies. [24]* Agrochemicals: The unique reactivity and stability of this compound also make it a potential building block for the development of new agrochemicals. [3]

Conclusion

This compound has established itself as a cornerstone in the synthesis of several blockbuster drugs and a plethora of other biologically active compounds. Its straightforward synthesis from readily available chiral precursors and the reactivity of its chloromethyl group provide a robust platform for the construction of complex molecular architectures. As the demand for new and improved pharmaceuticals continues to grow, the importance of versatile and efficient building blocks like this compound in drug discovery and development is set to increase even further.

References

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Available at: [Link]

-

A novel process for the preparation of linezolid and related compounds - WIPO Patentscope. Available at: [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH. Available at: [Link]

- Novel process for preparation of linezolid and its novel intermediates - Google Patents.

-

A novel process for the preparation of linezolid and related compounds - Indian Patents. Available at: [Link]

-

A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. Available at: [Link]

-

Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Available at: [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PubMed Central. Available at: [Link]

-

Oxazolidinone derivatives with various activities. - ResearchGate. Available at: [Link]

-

Oxazolidinone scaffolds in drug discovery and development | Request PDF - ResearchGate. Available at: [Link]

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. Available at: [Link]

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents - Taylor & Francis. Available at: [Link]

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF - ResearchGate. Available at: [Link]

-